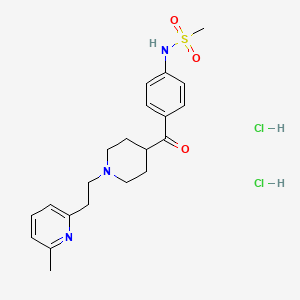
E-4031 dihydrochlorure
Vue d'ensemble
Description
E-4031 is a sulfonamide.
Applications De Recherche Scientifique
Bloqueur de canal K+ HERG
Le dihydrochlorure d'E-4031 est un bloqueur de canal K+ HERG . Il bloque les canaux ioniques codés par le gène apparenté à ether-a-go-go (ERG1 ou KCNH1). Il bloque les canaux dans la configuration ouverte avec peu d'effet sur les canaux dans la configuration fermée .
Antiarythmique
Le dihydrochlorure d'E-4031 est un antiarythmique de type III . Il bloque les canaux ioniques codés par le gène apparenté à ether-a-go-go (ERG1 ou KCNH1). La CI50 pour le blocage des canaux ERG humains dans les systèmes d'expression est d'environ 350 nM .
Inhibiteur du courant potassique rectifiant vers l'intérieur
Le dihydrochlorure d'E-4031 est un inhibiteur puissant et sélectif du type rapide de courant potassique rectifiant vers l'intérieur (IK, IR) avec une CI₅₀ = 10 nM .
Bloqueur du canal K+ sensible à l'ATP
Dans les patchs retournés vers l'intérieur, le dihydrochlorure d'E-4031 bloque également le canal K+ sensible à l'ATP avec une CE 50 = 31 µM .
Bloqueur des canaux HERG cardiaques
Le dihydrochlorure d'E-4031 est un bloqueur spécifique des canaux HERG cardiaques avec une CI 50 = 7,7 nM .
Bloqueur des canaux KV 11.1
Le dihydrochlorure d'E-4031 est un bloqueur sélectif des canaux K V 11.1 (hERG) ; il inhibe le courant potassique rapide de rectification retardée (I Kr) .
Prolonge la durée du potentiel d'action
Le dihydrochlorure d'E-4031 prolonge de manière réversible la durée du potentiel d'action dans le muscle papillaire de cobaye et les myocytes ventriculaires isolés, sans affecter les courants entrants Na+ ou Ca2+ .
Recherche dans le syndrome du QT long (LQTS)
Le dihydrochlorure d'E-4031 est utilisé comme bloqueur du gène apparenté à l'éther-a-go-go humain (hERG) dans les cardiomyocytes dérivés de cellules souches pluripotentes induites humaines (hiPSC-CM) et comme bloqueur d'IKr dans les corps embryonnaires de cellules souches pluripotentes induites (iPSC) du syndrome du QT long (LQTS) .
Mécanisme D'action
E-4031 dihydrochloride, also known as E-4031 Free or E-4031, is a methanesulfonanilide class III antiarrhythmic agent . Its IUPAC name is 1-(2-(6-Methyl-2-pyridyl)ethyl)-4-(4-methylsulfonylaminobenzoyl)piperidine dihydrochloride .
Mode of Action
E-4031 interacts with its targets by binding to the open hERG-type potassium channels . The exact structural target within the hERG-channel is unclear, but some other methanesulfonanilide class III antiarrhythmic drugs are known to bind to the S6 domain or C-terminal of the hERG-channel .
Pharmacokinetics
It’s known that the compound is a selective blocker of k v 111 (hERG) channels and inhibits the rapid delayed-rectifier K + current (I Kr) .
Analyse Biochimique
Biochemical Properties
E-4031 Dihydrochloride interacts with the hERG channels (Kv11.1), which mediate the rapid delayed-rectifier potassium current (I Kr) in myocardial cells . This interaction is crucial in the repolarization process of these cells .
Cellular Effects
E-4031 Dihydrochloride has significant effects on various types of cells and cellular processes. It prolongs the action potential duration in guinea pig papillary muscle and isolated ventricular myocytes without affecting sodium or calcium inward currents . This influences cell function by modulating the electrical activity of the cells .
Molecular Mechanism
E-4031 Dihydrochloride exerts its effects at the molecular level by blocking the hERG-type potassium channels . It binds to the open channels, inhibiting the rapid delayed-rectifier potassium current (I Kr) and thus prolonging the cardiac action potential .
Temporal Effects in Laboratory Settings
In laboratory settings, E-4031 Dihydrochloride shows stability and does not degrade over time
Propriétés
Numéro CAS |
113559-13-0 |
|---|---|
Formule moléculaire |
C21H28ClN3O3S |
Poids moléculaire |
438.0 g/mol |
Nom IUPAC |
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H27N3O3S.ClH/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;/h3-9,18,23H,10-15H2,1-2H3;1H |
Clé InChI |
LEGNBJZJJSZVHZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl |
SMILES canonique |
CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl |
Apparence |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
113559-13-0 |
Pictogrammes |
Irritant |
Synonymes |
N-(4-(1-(2-(6-methylpyridin-2-yl)ethyl)piperidine-4-carbonyl)phenyl)methanesulfonamide dihydrochloride |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of E-4031?
A1: E-4031 is a potent and selective blocker of the rapidly activating component of the delayed rectifier potassium current (IKr), primarily mediated by the human ether-a-go-go-related gene (hERG) potassium channels. [, , , , , , , ]
Q2: How does E-4031 interact with hERG channels?
A2: E-4031 binds to hERG channels, inhibiting the outward potassium current (IKr). This interaction is characterized by high affinity and slow dissociation kinetics. [, , ]
Q3: What are the downstream effects of E-4031 binding to hERG channels?
A3: E-4031 binding to hERG channels prolongs the action potential duration (APD) in cardiac myocytes. This prolongation primarily affects the repolarization phase without significantly altering depolarization. [, , , ]
Q4: How does E-4031 affect cardiac electrophysiology beyond IKr block?
A4: While E-4031 primarily blocks IKr, research suggests potential interactions with other ion channels at higher concentrations. Studies have shown a concentration-dependent block of the ATP-sensitive potassium channel (IKATP). [, ] Additionally, E-4031 may influence pacemaker activity in the sinoatrial node by affecting the IKr current in pacemaker cells. [, ]
Q5: How do the electrophysiological effects of E-4031 translate to in vivo cardiac function?
A5: In vivo studies show E-4031 prolongs the QT interval on electrocardiograms (ECG) due to APD prolongation. This effect is associated with a reduction in heart rate. [, , , , , ]
Q6: What is the molecular formula and weight of E-4031?
A6: The molecular formula of E-4031 is C20H26N4O3S • 2HCl, and its molecular weight is 467.44 g/mol.
Q7: Is there spectroscopic data available for E-4031?
A7: While the provided research articles do not delve into detailed spectroscopic data, resources like PubChem and ChemSpider can be consulted for information on NMR, IR, and Mass Spectrometry data.
Q8: How does the methanesulfonamide group in E-4031 contribute to its activity?
A8: Research utilizing a methanesulfonate-lacking E-4031 analogue (E-4031-17) showed that while E-4031-17 still inhibited hERG, it exhibited weaker potency and different binding kinetics compared to E-4031. This suggests the methanesulfonamide group plays a crucial role in E-4031's high affinity and slow dissociation from the hERG channel. []
Q9: Are there specific amino acid residues in hERG channels crucial for E-4031 binding?
A9: Mutagenesis studies have identified several amino acid residues in the S6 transmembrane domain of hERG channels critical for E-4031 binding. Mutations at positions F656, Y652, and F557 significantly reduced the inhibitory effects of E-4031. Additionally, the S624A mutation also attenuated E-4031's action on hERG current. []
Q10: How is the efficacy of E-4031 assessed in vitro?
A10: In vitro efficacy is evaluated using electrophysiology techniques, primarily patch-clamp, on isolated cardiac myocytes or heterologous expression systems like HEK293 cells transfected with hERG channels. These experiments measure changes in IKr current amplitude and kinetics in response to E-4031. [, , , , ]
Q11: What animal models are used to study E-4031's effects?
A11: Research utilizes various animal models, including dogs, rabbits, guinea pigs, and rats, to investigate E-4031's impact on cardiac electrophysiology and arrhythmias. These models help assess the compound's efficacy in different species and under various physiological and pathological conditions. [, , , , , , , , ]
Q12: Are there specific applications of E-4031 in research?
A12: E-4031 is widely used as a pharmacological tool to study hERG channel function and assess the risk of drug-induced QT prolongation in preclinical drug development. It helps evaluate the proarrhythmic potential of novel compounds and elucidate the mechanisms underlying cardiac arrhythmias. [, ]
Q13: What is the major safety concern associated with E-4031 and similar compounds?
A13: The primary safety concern is the potential to induce torsades de pointes (TdP), a life-threatening polymorphic ventricular tachycardia. This risk arises from excessive prolongation of the QT interval due to IKr block. [, , , ]
Q14: Have there been attempts to mitigate the proarrhythmic potential of E-4031-like compounds?
A14: Research has explored combining IKr blockers with other antiarrhythmic agents, like calcium channel blockers, to potentially reduce the risk of TdP while maintaining efficacy. [, ]
Q15: What factors influence the proarrhythmic effects of E-4031?
A15: Several factors, including drug concentration, pre-existing cardiac conditions, electrolyte imbalances (like hypokalemia), and genetic predisposition, can influence E-4031's proarrhythmic effects. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
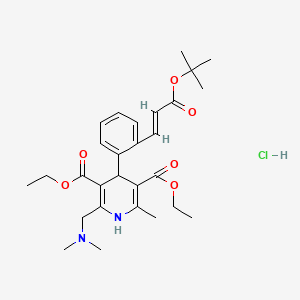

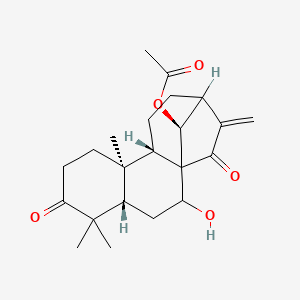
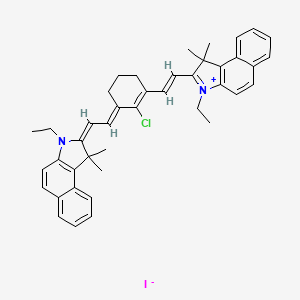


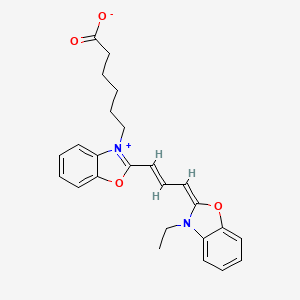
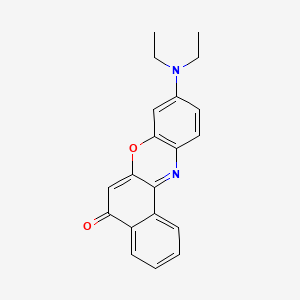
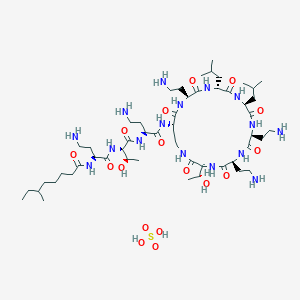

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)



